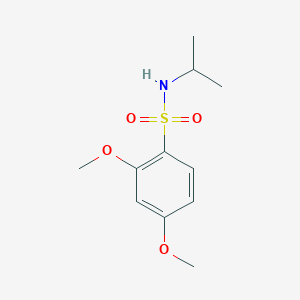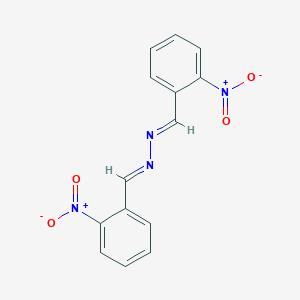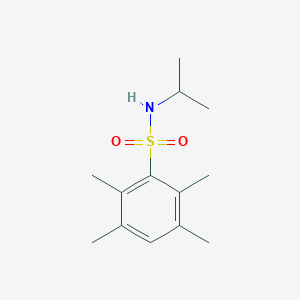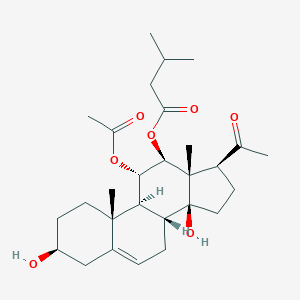
2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed NSAIDs worldwide.
Wirkmechanismus
Diclofenac works by inhibiting the production of prostaglandins, which are chemicals that cause inflammation, pain, and fever. It does this by blocking the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. It has also been shown to have a positive effect on joint mobility and function in patients with osteoarthritis.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is a widely used 2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide in laboratory experiments due to its well-established pharmacological properties. However, its use can be limited by its potential side effects, such as gastrointestinal bleeding and renal toxicity. In addition, its efficacy may be reduced in certain patient populations, such as those with liver or kidney disease.
Zukünftige Richtungen
There are a number of potential future directions for research on diclofenac. One area of interest is the development of new formulations that can improve its efficacy and reduce its potential side effects. Another area of interest is the investigation of its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, research into the mechanisms of action of diclofenac may lead to the development of new drugs with similar pharmacological properties.
Synthesemethoden
Diclofenac can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-hydroxyaniline to form 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide. This intermediate is then reacted with methyl iodide to form 2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of a wide range of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac is also used as a veterinary medicine to treat pain and inflammation in animals.
Eigenschaften
Molekularformel |
C13H11Cl2NO3S |
|---|---|
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-8-6-13(10(15)7-9(8)14)20(18,19)16-11-4-2-3-5-12(11)17/h2-7,16-17H,1H3 |
InChI-Schlüssel |
PCWLGUBFWDIHOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2O |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)




![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)






